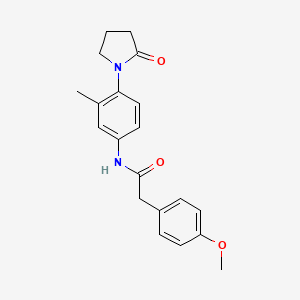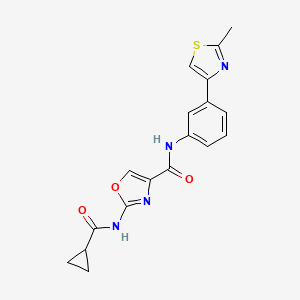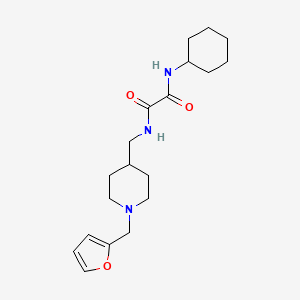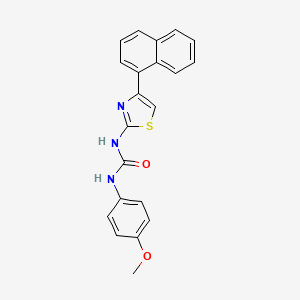
2-(4-methoxyphenyl)-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions with moderate to high yields. For instance, a similar compound with a methoxyphenyl group and an acetamide moiety was synthesized from p-tolylmethylamine in three steps with a 46% overall yield . Another example is the synthesis of acetamide derivatives involving a linear synthesis approach, characterized by techniques such as LCMS, IR, 1H and 13C spectroscopies, and elemental analysis . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of acetamide derivatives is crucial for their biological activity. For example, the crystal structure of certain acetamido compounds revealed linearly extended conformations and specific interplanar angles between amide groups, which are important for their anticonvulsant activities . The presence of a methoxyphenyl group has been shown to influence the binding affinity to receptors, as seen in the design of adenosine A3 receptor antagonists . These structural insights could be relevant to understanding the molecular interactions of the compound .
Chemical Reactions Analysis
The chemical reactivity of acetamide derivatives can be influenced by the substitution pattern on the aromatic rings and the nature of the functional groups attached. For instance, methoxyaryl substitution has been explored to modulate the antagonistic profile of adenosine receptor antagonists . Similarly, the compound may undergo specific chemical reactions based on the functional groups present in its structure, which could be exploited for the development of new pharmaceutical agents.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. These properties are essential for the compound's bioavailability and pharmacokinetics. For example, the ability of a radiolabeled acetamide derivative to penetrate the blood-brain barrier was assessed using positron emission tomography, indicating its potential as an imaging probe . The physical and chemical properties of the compound would need to be characterized to assess its suitability for biological applications.
Wissenschaftliche Forschungsanwendungen
Metabolism and Pharmacokinetics
Studies have explored the metabolism of chloroacetamide herbicides, which share structural similarities with the compound , focusing on their transformation in human and rat liver microsomes. This research is crucial for understanding the metabolic pathways and potential toxicological impacts of these compounds, highlighting the importance of such chemical structures in environmental health and safety assessments (Coleman et al., 2000).
Pharmacological Characterization
Compounds related to the query have been pharmacologically characterized for their receptor affinity and selectivity, demonstrating their potential as therapeutic agents. For example, research into κ-opioid receptor antagonists provides insights into the development of new treatments for depression and addiction disorders, indicating the therapeutic relevance of such chemical structures (Grimwood et al., 2011).
Synthetic Methodologies
The compound's structure suggests its potential utility in the synthesis of biologically active molecules. Research into the intramolecular cyclisation of N-(2-alken-1-yl)amides, for instance, showcases the development of methodologies for synthesizing complex molecules, including those with pyrrolidine rings, which are important in medicinal chemistry (Galeazzi et al., 1996).
Protein Tyrosine Phosphatase 1B Inhibitors
The design and synthesis of derivatives related to the compound have shown promise as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a target for antidiabetic therapies. This underscores the potential of such compounds in the development of new treatments for diabetes (Saxena et al., 2009).
Environmental Chemistry and Toxicology
Research on the complete oxidation of chloroacetanilide herbicides in water using photoassisted Fenton reactions highlights the environmental applications of compounds with similar functionalities. Such studies are vital for developing effective methods to remove contaminants from water, indicating the environmental significance of these chemical structures (Pignatello & Sun, 1995).
Eigenschaften
IUPAC Name |
2-(4-methoxyphenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-14-12-16(7-10-18(14)22-11-3-4-20(22)24)21-19(23)13-15-5-8-17(25-2)9-6-15/h5-10,12H,3-4,11,13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNJSQZXDSRQDAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CC2=CC=C(C=C2)OC)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(Azetidine-1-carbonyl)-3,5-dimethylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2544317.png)
![4-chloro-N'-methyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]benzenecarbohydrazide](/img/structure/B2544319.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2544320.png)
![methyl 4-[[2-[(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2544323.png)
![N-(5-Chloro-2-methoxyphenyl)-4-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2544325.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea](/img/structure/B2544326.png)

![ethyl 2-(4-ethoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2544328.png)
![N-[5-chloro-2-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]furan-2-carboxamide](/img/structure/B2544329.png)


